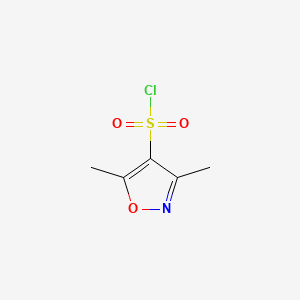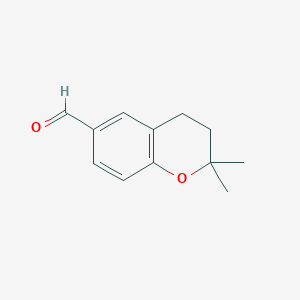![molecular formula C12H6F3N3O2 B1301188 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil CAS No. 75838-24-3](/img/structure/B1301188.png)
5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil
Overview
Description
5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The compound features a cyano group at the 5-position of the uracil ring and a trifluoromethylphenyl group at the 1-position. This structure is related to various uracil derivatives that have been synthesized and studied for their biological activities, including their potential as inhibitors of enzymes like uridine phosphorylase and for incorporation into DNA .
Synthesis Analysis
The synthesis of uracil derivatives often involves the introduction of substituents at various positions on the uracil ring. For instance, the synthesis of 5-substituted uracil derivatives can be achieved through multiple steps, including halogenation, palladium-catalyzed reactions, and protection/deprotection strategies . The synthesis of this compound would likely follow similar synthetic routes, with specific attention to the introduction of the cyano and trifluoromethylphenyl groups at the appropriate positions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the electron-withdrawing cyano group, which could influence the reactivity and interaction of the molecule with biological targets. The trifluoromethyl group is also known for its electron-withdrawing properties and could affect the molecule's overall electronic distribution and hydrogen bonding capabilities .
Chemical Reactions Analysis
Uracil derivatives can undergo various chemical reactions depending on the substituents present. For example, 5-cyanouracil derivatives can be hydrolyzed under acidic conditions to remove the cyano group or convert it into other functional groups such as carbamoyl or carboxy groups . Additionally, uracil derivatives with electron-withdrawing groups at the 5-position can react with amines, leading to the exchange of the N1-portion of the uracil ring with the amine moiety . These reactions are crucial for modifying the structure and properties of uracil derivatives for different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The cyano group is polar and could contribute to the compound's solubility in polar solvents. The trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The presence of these groups could also impact the compound's melting point, boiling point, and stability under various conditions. The exact properties would need to be determined experimentally.
Scientific Research Applications
Fluorouracil Derivatives and Anticancer Research
Innovative Anticancer Prodrugs : Research has shown that derivatives of 5-fluorouracil (5-FU), a fluorinated analog of uracil, are actively developed to overcome its limitations, such as nonspecific cytotoxicity and severe side effects. These derivatives aim to improve selectivity and reduce toxicity, enhancing antitumor efficacy (Álvarez et al., 2012).
Mechanism of Action of TAS-102 : TAS-102, a combination of trifluridine and tipiracil, showcases a novel approach in treating metastatic colorectal cancer. Its mechanism, distinct from traditional 5-FU therapies, involves the incorporation of trifluridine into DNA, causing DNA dysfunction and highlighting the importance of novel mechanisms in cancer therapy (Lenz et al., 2015).
Oral Antineoplastic Drug UFT : The combination of uracil and tegafur (UFT) demonstrates the potential of oral chemotherapy in cancer treatment. By enhancing the concentration of 5-FU in plasma and tumor tissues, UFT offers an alternative to intravenous 5-FU with manageable side effects, indicating progress in patient convenience and treatment efficacy (Hoff et al., 1998).
Hybrids of Uracil and 5-Fluorouracil : The development of uracil and 5-FU hybrids has been identified as a strategic approach against cancer. By coupling these compounds with different pharmacophores, researchers aim to create highly selective and less toxic anticancer agents, showcasing the innovative direction in drug design (Sanduja et al., 2020).
Safety and Hazards
Safety data sheets suggest that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Mechanism of Action
Mode of Action
It is known that the compound is a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound may interact with its targets through a glycosylation mechanism, leading to the formation of desired glycosides .
Biochemical Pathways
The biochemical pathways affected by 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil are likely related to glycosylation, given the compound’s ability to efficiently glycosylate various alcoholic acceptors . The downstream effects of these pathways are currently unknown and require further investigation.
Result of Action
The compound’s ability to activate p-tolyl thioglycoside donors and efficiently glycosylate various alcoholic acceptors suggests that it may have significant effects at the molecular level .
properties
IUPAC Name |
2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRPMKHYWNEDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371568 | |
| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
75838-24-3 | |
| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)






